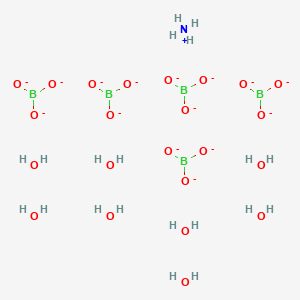
Guanosine 5'-(trihydrogen diphosphate),2'-deoxy-,disodium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Guanosine 5’-(trihydrogen diphosphate),2’-deoxy-,disodium salt is a nucleotide analog that plays a crucial role in various biochemical processes. It is a derivative of guanosine, a nucleoside comprising guanine attached to a ribose sugar. This compound is significant in the study of cellular mechanisms and has various applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Guanosine 5’-(trihydrogen diphosphate),2’-deoxy-,disodium salt typically involves the phosphorylation of 2’-deoxyguanosine. The process includes the use of phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphoric acid derivatives under controlled conditions. The reaction is carried out in an aqueous medium, and the product is purified through crystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using automated reactors. The process is optimized for high yield and purity, involving stringent quality control measures. The final product is often lyophilized and stored under desiccated conditions to maintain stability.
化学反应分析
Types of Reactions
Guanosine 5’-(trihydrogen diphosphate),2’-deoxy-,disodium salt undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This involves the gain of electrons or hydrogen, typically using reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like ammonia or amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield guanosine derivatives with additional oxygen functionalities, while substitution reactions can produce various guanosine analogs with different functional groups.
科学研究应用
Guanosine 5’-(trihydrogen diphosphate),2’-deoxy-,disodium salt is widely used in scientific research due to its role in cellular processes. Some of its applications include:
Chemistry: Used as a substrate in enzymatic reactions to study enzyme kinetics and mechanisms.
Biology: Plays a role in signal transduction pathways and is used to study cellular signaling mechanisms.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and viral infections.
Industry: Utilized in the production of diagnostic reagents and as a standard in analytical techniques.
作用机制
The compound exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. It is involved in signal transduction pathways, where it acts as a substrate for kinases and other enzymes. The phosphorylation and dephosphorylation of this compound are crucial for regulating various cellular activities.
相似化合物的比较
Similar Compounds
- Guanosine 5’-diphosphate disodium salt
- Adenosine 5’-triphosphate disodium salt
- Cytidine 5’-triphosphate disodium salt
Uniqueness
Guanosine 5’-(trihydrogen diphosphate),2’-deoxy-,disodium salt is unique due to its specific structure, which allows it to participate in distinct biochemical pathways. Its deoxy form makes it particularly useful in studying DNA-related processes, distinguishing it from other nucleotide analogs that may not have the same specificity.
This comprehensive overview highlights the significance of Guanosine 5’-(trihydrogen diphosphate),2’-deoxy-,disodium salt in various scientific domains
属性
分子式 |
C20H28N10Na2O20P4 |
|---|---|
分子量 |
898.4 g/mol |
IUPAC 名称 |
disodium;(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-[[hydroxy(phosphonooxy)phosphoryl]oxymethyl]oxolan-3-olate |
InChI |
InChI=1S/2C10H14N5O10P2.2Na/c2*11-10-13-8-7(9(17)14-10)12-3-15(8)6-1-4(16)5(24-6)2-23-27(21,22)25-26(18,19)20;;/h2*3-6H,1-2H2,(H,21,22)(H2,18,19,20)(H3,11,13,14,17);;/q2*-1;2*+1/t2*4-,5+,6+;;/m00../s1 |
InChI 键 |
ZZPBWVATKUVUAI-OQXWMXGBSA-N |
手性 SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)OP(=O)(O)O)[O-].C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)OP(=O)(O)O)[O-].[Na+].[Na+] |
规范 SMILES |
C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)OP(=O)(O)O)[O-].C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)OP(=O)(O)O)[O-].[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![2-[2-amino-1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrrol-3-yl]quinazolin-4(3H)-one](/img/structure/B13831855.png)





![[3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-4-oxo-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-9-yl] heptadecanoate](/img/structure/B13831875.png)

